5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, chlorophenyl, and methylphenyl groups
Preparation Methods
The synthesis of 5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines.
Scientific Research Applications
5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor. In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug development.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
When compared to similar compounds, 5-{[(4-chlorophenyl)carbonyl]amino}-N-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique structure and properties. Similar compounds include other pyrazole derivatives and chlorophenyl-containing molecules. the specific arrangement of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(4-chlorobenzoyl)amino]-N-(2-methylphenyl)-1-phenylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c1-16-7-5-6-10-21(16)27-24(31)20-15-26-29(19-8-3-2-4-9-19)22(20)28-23(30)17-11-13-18(25)14-12-17/h2-15H,1H3,(H,27,31)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCYVPCZULQDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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